11β-HSD1 Inhibitory Potency: Quantitative Ki Comparison with Structural Analogs
N-Pyridin-2-ylbenzenesulfonamide demonstrates sub-micromolar inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic syndrome and type 2 diabetes. The compound exhibits a Ki value of 0.287 μM against 11β-HSD1 [1]. This Ki value was obtained through structural optimization wherein replacement of a thiazole moiety with pyridine yielded measurable affinity gains, though the compound demonstrated high clearance in human liver microsome assays, informing subsequent lead optimization strategies [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) against 11β-HSD1 |
|---|---|
| Target Compound Data | Ki = 0.287 μM (287 nM) |
| Comparator Or Baseline | Compound 7 (precursor with thiazole moiety): IC₅₀ = 576 nM (mouse), 1672 nM (human); optimized 2-amino-6-methylpyridine derivative 62 showed improved ligand efficiency |
| Quantified Difference | Sub-micromolar Ki demonstrates biochemical potency suitable for probe development; however, in vitro PK limitations (high clearance) differentiate this scaffold from optimized clinical candidates |
| Conditions | Biochemical enzyme inhibition assay; 11β-HSD1 target |
Why This Matters
This sub-micromolar Ki value establishes N-pyridin-2-ylbenzenesulfonamide as a validated 11β-HSD1 inhibitor scaffold for metabolic disease research, though procurement for PK studies requires awareness of high clearance liability.
- [1] Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Figure 23: N-(Pyridin-2-yl)benzenesulfonamide 61 with Ki = 0.287 μM against 11β-HSD1. 2012. View Source
